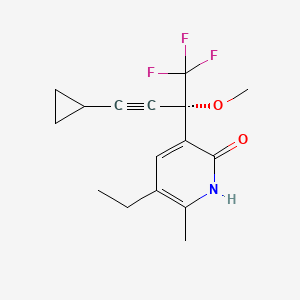

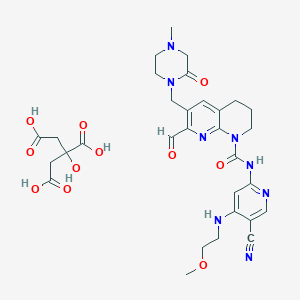

Roblitinib citrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

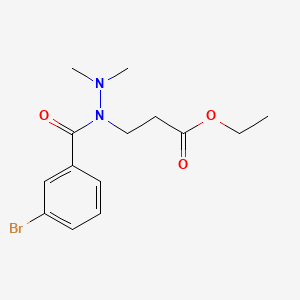

The synthesis of roblitinib citrate involves the preparation of 2-formylquinoline amide (2-FQA) derivatives, which serve as the starting hits . The synthetic route typically includes high throughput screening to identify potent inhibitors, followed by optimization of the chemical structure to enhance selectivity and potency . Industrial production methods for this compound are not extensively detailed in the literature, but they likely involve standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and formulation.

化学反应分析

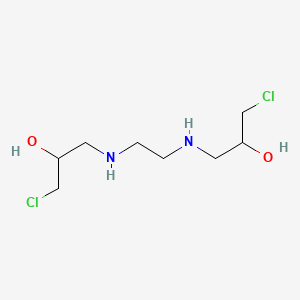

Roblitinib citrate undergoes various chemical reactions, including covalent binding to its target protein, FGFR4. This binding is reversible, which helps reduce off-target toxicity . The compound is designed to inhibit the growth of cancer cells by blocking the FGFR4 signaling pathway, leading to reduced tumor cell proliferation . Common reagents and conditions used in these reactions include electrophilic warheads that form reversible adducts with the target protein . The major products formed from these reactions are the inhibited FGFR4 proteins, which are unable to promote cancer cell growth .

科学研究应用

Roblitinib citrate has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical models of hepatocellular carcinoma and gastric cancer, where it inhibits the growth of cancer cell lines expressing FGFR4, KLB, and FGF19 . Clinical trials have demonstrated its efficacy in patients with FGFR4/KLB-positive tumors, including hepatocellular carcinoma . Additionally, this compound is being investigated for its potential use in combination therapies, such as with the anti-PD-1 antibody spartalizumab, to enhance its antitumor effects .

作用机制

Roblitinib citrate exerts its effects by selectively inhibiting FGFR4, a receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and survival . The compound binds covalently yet reversibly to FGFR4, blocking its activity and preventing the downstream signaling that promotes tumor growth . This inhibition leads to reduced proliferation of cancer cells and induces apoptosis in FGFR4-dependent tumors .

相似化合物的比较

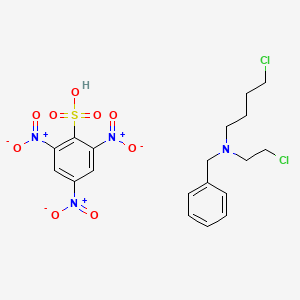

Roblitinib citrate is unique among FGFR inhibitors due to its selective and reversible covalent binding to FGFR4 . Similar compounds include other FGFR inhibitors, such as erdafitinib and pemigatinib, which target multiple FGFR isoforms but may have broader off-target effects . The specificity of this compound for FGFR4 makes it a promising candidate for targeted cancer therapy with potentially fewer side effects compared to non-selective FGFR inhibitors .

属性

CAS 编号 |

1708971-60-1 |

|---|---|

分子式 |

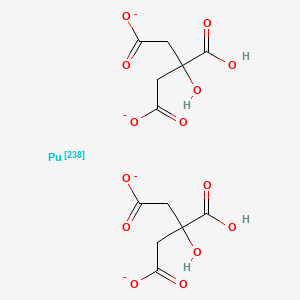

C31H38N8O11 |

分子量 |

698.7 g/mol |

IUPAC 名称 |

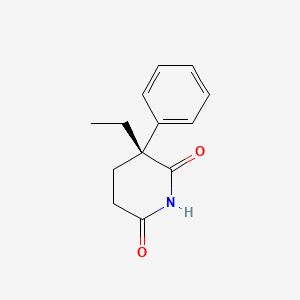

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C25H30N8O4.C6H8O7/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI 键 |

PQMNMOKXXAMVFR-UHFFFAOYSA-N |

规范 SMILES |

CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。